N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Overview
Description
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a phenyl group, and a cyclobutane carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the cyclobutane carboxamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. Additionally, its unique structure makes it valuable for industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds that feature pyrazole rings, phenyl groups, or cyclobutane carboxamide moieties. Some similar compounds include:
- 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL derivatives
- Phenyl-substituted hydrazones
- Cyclobutane carboxamide analogs
Properties
IUPAC Name |
4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDNXUEQFTHQA-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3CCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3CCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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